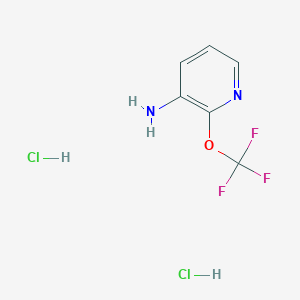

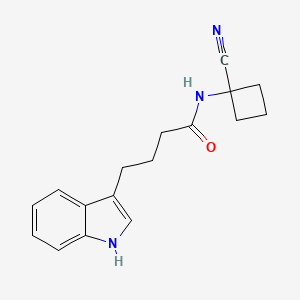

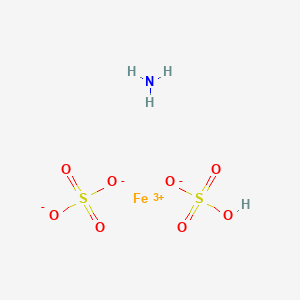

![molecular formula C14H9N5O2S2 B3017068 N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1251609-53-6](/img/structure/B3017068.png)

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide" is a derivative of benzothiazole and oxadiazole, which are heterocyclic compounds known for their biological activities. The benzothiazole moiety is a common scaffold in medicinal chemistry due to its pharmacological properties, including anticancer and antimicrobial activities. Similarly, oxadiazoles are recognized for their diverse biological activities and are often incorporated into drug design.

Synthesis Analysis

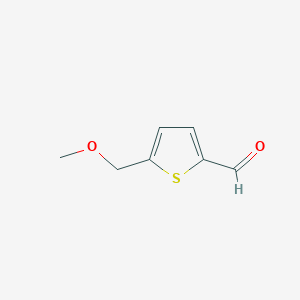

The synthesis of related compounds often involves the formation of the desired heterocyclic ring system followed by functionalization at appropriate positions. For instance, the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups can be carried out under microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of 1,3,4-oxadiazole derivatives from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives can be achieved, indicating that the formation of oxadiazole rings can be integrated with benzothiazole units . The synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from 3-(4-carboxy)phenylsydnone through a one-pot ring conversion reaction also demonstrates the versatility of synthesizing oxadiazole derivatives .

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, along with elemental analysis. For example, the structures of synthesized benzamide derivatives were confirmed using these techniques . The crystal structure of related compounds can reveal the presence of non-covalent interactions such as π-π interactions, hydrogen bonding, and S=O interactions, which can influence the stability and properties of the molecules .

Chemical Reactions Analysis

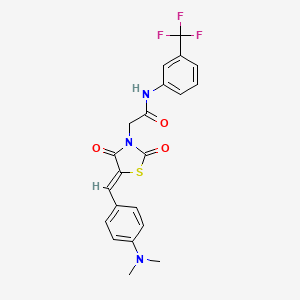

The chemical reactivity of the compound would likely involve reactions at the oxadiazole and benzothiazole moieties. For instance, the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids can lead to the formation of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones, indicating that the oxadiazole ring can participate in condensation reactions .

Physical and Chemical Properties Analysis

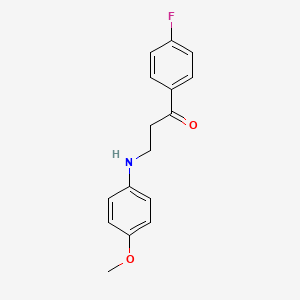

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can confer certain electronic properties, solubility characteristics, and stability. The antimicrobial and antifungal activities of these compounds are often assessed through bioassays, which can provide insights into their potential as therapeutic agents . The gelation behavior of N-(thiazol-2-yl)benzamide derivatives, for example, is influenced by methyl functionality and non-covalent interactions, which can be critical for their application as supramolecular gelators .

Scientific Research Applications

Antibacterial and Antifungal Applications

Several studies have highlighted the antibacterial and antifungal potential of compounds within the same family as N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide. For instance, novel analogs of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been designed, synthesized, and shown to display promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). These findings are indicative of the potential for compounds with similar structural features to act as effective antibacterial agents.

Anticancer Activity

The anticancer evaluation of related compounds has also been a significant area of research. A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, suggesting that modifications of the basic structure could yield potent anticancer agents (Ravinaik et al., 2021).

Nematocidal Activity

Furthermore, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some compounds exhibited promising nematocidal activity against Bursaphelenchus xylophilus, highlighting the potential for the development of new nematicides (Liu et al., 2022).

Gelation Properties

The gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been studied to understand the role of methyl functionality and S⋯O interaction in gelation. Some derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures with good stability, suggesting applications in material science for the development of novel gel materials (Yadav & Ballabh, 2020).

properties

IUPAC Name |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5O2S2/c1-7-15-9(6-22-7)12-18-19-14(21-12)17-11(20)13-16-8-4-2-3-5-10(8)23-13/h2-6H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUIVLOYTKKNPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016989.png)

![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3016990.png)

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethylphenyl]methyl]morpholine](/img/structure/B3016997.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide](/img/structure/B3017001.png)

![Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3017008.png)